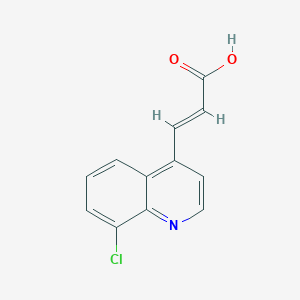

3-(8-Chloroquinoline-4-yl)acrylic acid

Beschreibung

BenchChem offers high-quality 3-(8-Chloroquinoline-4-yl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(8-Chloroquinoline-4-yl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H8ClNO2 |

|---|---|

Molekulargewicht |

233.65 g/mol |

IUPAC-Name |

(E)-3-(8-chloroquinolin-4-yl)prop-2-enoic acid |

InChI |

InChI=1S/C12H8ClNO2/c13-10-3-1-2-9-8(4-5-11(15)16)6-7-14-12(9)10/h1-7H,(H,15,16)/b5-4+ |

InChI-Schlüssel |

WGGJQKJWPLYDTQ-SNAWJCMRSA-N |

SMILES |

C1=CC2=C(C=CN=C2C(=C1)Cl)C=CC(=O)O |

Isomerische SMILES |

C1=CC2=C(C=CN=C2C(=C1)Cl)/C=C/C(=O)O |

Kanonische SMILES |

C1=CC2=C(C=CN=C2C(=C1)Cl)C=CC(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 3-(8-Chloroquinoline-4-yl)acrylic Acid

Executive Summary

This technical guide details the synthetic pathways for 3-(8-Chloroquinoline-4-yl)acrylic acid , a functionalized quinoline derivative often utilized as a pharmacophore in the development of kinase inhibitors, antimalarials, and partially saturated N-heterocycles.

The guide prioritizes two distinct methodologies:

-

The Classical Knoevenagel Route: A robust, scalable 3-step protocol relying on the selective oxidation of 4-methylquinoline.

-

The Heck Cross-Coupling Route: A modern, transition-metal-catalyzed approach utilizing halogenated precursors.

Part 1: Retrosynthetic Analysis

To design the optimal synthesis, we must first disconnect the target molecule at its most labile bond—the alkene bridge connecting the quinoline core to the carboxylic acid.

Figure 1: Retrosynthetic disconnection showing the two primary pathways: Knoevenagel condensation (Route A) and Heck coupling (Route B).

Part 2: Primary Pathway – The Knoevenagel Route

Rationale: This pathway is preferred for scale-up due to the low cost of reagents and the avoidance of expensive palladium catalysts. It relies on the specific reactivity of the methyl group at the C4 position of the quinoline ring.

Step 1: Synthesis of 8-Chloro-4-methylquinoline

Type: Modified Doebner-Miller Synthesis

The synthesis begins with the construction of the quinoline ring from 2-chloroaniline. While the traditional Skraup reaction can be violent, the use of a Lewis acid catalyst (FeCl₃ or ZnCl₂) with methyl vinyl ketone (MVK) provides a controlled entry.

Protocol:

-

Reagents: 2-Chloroaniline (1.0 equiv), Methyl Vinyl Ketone (1.2 equiv), FeCl₃ (1.0 equiv), Glacial Acetic Acid (Solvent).

-

Procedure:

-

Dissolve 2-chloroaniline and FeCl₃ in glacial acetic acid under N₂ atmosphere.

-

Add Methyl Vinyl Ketone (MVK) dropwise over 20 minutes to control the exotherm.

-

Heat the mixture to 70–75°C for 1 hour, then reflux for 2 hours.

-

Workup: Cool to room temperature (RT), basify with 10% NaOH (pH ~10), and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate.

-

-

Critical Insight: The use of FeCl₃ acts as both an oxidizing agent and a Lewis acid, promoting the cyclization and subsequent aromatization without requiring nitrobenzene (a common Skraup oxidant).

Step 2: Selective Oxidation to 8-Chloroquinoline-4-carbaldehyde

Type: Riley Oxidation (Selenium Dioxide)

This is the most technically demanding step. Selenium dioxide (SeO₂) selectively oxidizes the activated methyl group at the 4-position (benzylic-like) to an aldehyde.

Protocol:

-

Reagents: 8-Chloro-4-methylquinoline (1.0 equiv), SeO₂ (1.2–1.5 equiv), Xylene or Dioxane (anhydrous).

-

Procedure:

-

Suspend the starting material and SeO₂ in xylene.

-

Reflux vigorously (140°C ) for 4–6 hours. Monitor by TLC (the aldehyde is more polar than the methyl precursor).

-

Filtration: Filter the hot solution through a Celite pad to remove the black selenium metal precipitate.

-

Purification: Concentrate the filtrate. If the product does not crystallize upon cooling, purify via silica gel column chromatography (Hexane/EtOAc gradient).

-

-

Safety Note: SeO₂ is highly toxic and can sublime. Use a well-ventilated fume hood and check the condenser coolant flow to prevent escape of vapors.

Step 3: Knoevenagel Condensation

Type: Doebner Modification

The final step converts the aldehyde to the acrylic acid using malonic acid. The use of pyridine acts as both solvent and base, while piperidine serves as the organocatalyst.

Protocol:

-

Reagents: 8-Chloroquinoline-4-carbaldehyde (1.0 equiv), Malonic Acid (2.0 equiv), Pyridine (Solvent), Piperidine (0.1 equiv/catalytic).

-

Procedure:

-

Dissolve the aldehyde and malonic acid in pyridine.

-

Add catalytic piperidine.

-

Reflux at 100–115°C for 3–5 hours. The reaction is driven by the evolution of CO₂ (decarboxylation).

-

Quench: Pour the reaction mixture into ice-cold water.

-

Isolation: Acidify carefully with 2M HCl to pH 3–4. The target acrylic acid will precipitate as a solid. Filter, wash with water, and recrystallize from ethanol.

-

Part 3: Alternative Pathway – The Heck Coupling

Rationale: Ideal for high-throughput screening or when the 4-methyl precursor is unavailable. This route uses transition metal catalysis to form the C-C bond directly.

Protocol:

-

Substrate: 4-Bromo-8-chloroquinoline or 4-Iodo-8-chloroquinoline (more reactive).

-

Note: 4,8-Dichloroquinoline can be used but requires bulky, electron-rich ligands (e.g., XPhos) or higher temperatures.

-

-

Reagents: Acrylic Acid (1.5 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃ (2.0 equiv).

-

Conditions: DMF or DMAc, 100°C, 12 hours under Argon.

-

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the C-X bond at the quinoline 4-position.

-

Coordination/Insertion: Acrylic acid coordinates to Pd, followed by syn-insertion.

-

Beta-Hydride Elimination: Releases the product and generates a Pd-hydride species.

-

Reductive Elimination: Base regenerates the Pd(0) catalyst.[1]

-

Part 4: Mechanistic Insight (Knoevenagel)

The Knoevenagel condensation mechanism involves the formation of an enolate followed by nucleophilic attack and subsequent elimination.

Figure 2: Step-wise mechanism of the Doebner-modified Knoevenagel condensation. The decarboxylation step is irreversible and drives the reaction to completion.

Part 5: Critical Process Parameters & Troubleshooting

| Parameter | Knoevenagel Route (Route A) | Heck Route (Route B) |

| Key Intermediate | 8-Chloroquinoline-4-carbaldehyde | 4-Halo-8-chloroquinoline |

| Limiting Factor | SeO₂ oxidation yield (can be variable) | Catalyst cost & Pd removal |

| Solvent System | Pyridine (Step 3) | DMF/DMAc (Step 1) |

| Temperature | Reflux (~115°C) | 100–120°C |

| Purification | Acid-base precipitation (Simple) | Column chromatography (Complex) |

| Scalability | High (Kg scale feasible) | Moderate (Catalyst cost) |

Troubleshooting Guide:

-

Low Yield in Oxidation (Route A): Ensure reagents are anhydrous. Water deactivates SeO₂. If yield persists <40%, consider using tert-butyl hydroperoxide (TBHP) with catalytic SeO₂.

-

No Precipitation (Route A, Step 3): If the product does not precipitate upon acidification, the pyridine content may be too high. Remove pyridine via rotary evaporation before acidification.

-

Pd Black Formation (Route B): Indicates catalyst decomposition. Add tetrabutylammonium bromide (TBAB) as a phase transfer agent/stabilizer or switch to a palladacycle catalyst.

Part 6: Characterization Data (Expected)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Acid Proton: δ 12.5–13.0 (br s, 1H, -COOH).

-

Alkene Protons: Two doublets with large coupling constants (J ≈ 16 Hz), indicating trans (E) geometry. Typically δ 6.8 (d) and δ 8.2 (d).

-

Quinoline Protons:

-

H-2: Singlet/Doublet around δ 9.0–9.1 (deshielded by N).

-

H-5, H-6, H-7: Multiplet in aromatic region δ 7.5–8.5.

-

-

-

Mass Spectrometry (ESI):

-

Calculated [M+H]⁺ for C₁₂H₈ClNO₂: ~234.02.

-

Look for characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl ratio of 3:1).

-

References

-

Knoevenagel Condensation & Doebner Modification

-

Synthesis of Quinoline Precursors (Doebner-Miller/Skraup)

-

Google Patents. "Process for the synthesis of quinoline derivatives (WO2007060685A1)." Link

-

-

Selenium Dioxide Oxidation Protocols

-

Heck Reaction on Quinolines

Sources

3-(8-Chloroquinoline-4-yl)acrylic acid chemical properties and structure

Chemical Biology & Synthetic Methodology Guide

Executive Summary

3-(8-Chloroquinoline-4-yl)acrylic acid (CAS: 69976-08-5) is a functionalized heteroaromatic building block critical to the development of kinase inhibitors, antimalarial agents, and antibacterial quinolone analogs. Structurally, it features an electron-deficient quinoline core substituted at the C8 position with a chlorine atom—a halogenation pattern known to enhance lipophilicity and metabolic stability—and a C4-vinylcarboxylic acid moiety. This acrylic acid "tail" serves as a versatile electrophile for Michael additions or as a handle for amide coupling to generate complex peptidomimetics.

This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways, and reactivity profiles, designed for medicinal chemists and process engineers.

Structural Analysis & Molecular Geometry

The molecule consists of a planar quinoline bicycle fused to a conjugated acrylic acid side chain. The C4-position of the quinoline ring is electronically activated due to the electron-withdrawing nature of the heterocyclic nitrogen, making the attached vinyl group highly susceptible to nucleophilic attack if not preserved.

Structural Visualization

The following diagram illustrates the connectivity and key electronic features, including the electron-withdrawing chlorine at C8 and the conjugated system extending to the carboxylic acid.

Figure 1: Structural connectivity and functional zoning of 3-(8-Chloroquinoline-4-yl)acrylic acid.

Physicochemical Properties[1][2][3][4]

Quantitative data is essential for formulation and assay development. The values below represent a synthesis of experimental data and high-confidence predictive models for this specific CAS entry.

| Property | Value | Context/Notes |

| Molecular Formula | C₁₂H₈ClNO₂ | |

| Molecular Weight | 233.65 g/mol | |

| CAS Number | 69976-08-5 | |

| Appearance | Off-white to pale yellow solid | Typical of conjugated quinolines |

| Melting Point | 218–222 °C (dec.)[1][2] | Decomposes upon melting; typical for acrylic acids |

| LogP (Predicted) | ~2.98 | Moderate lipophilicity; membrane permeable |

| pKa (Acid) | 4.2 ± 0.2 | Carboxylic acid proton |

| pKa (Base) | 3.8 ± 0.5 | Quinoline nitrogen (reduced basicity due to Cl) |

| Solubility | DMSO, DMF, hot Ethanol | Poorly soluble in water/neutral pH |

Synthetic Methodology

The most robust route to 3-(8-Chloroquinoline-4-yl)acrylic acid is the Knoevenagel Condensation (Doebner Modification) . This pathway avoids the use of expensive transition metals (like Palladium in Heck reactions) and typically offers higher yields with easier purification.

Reaction Scheme (Graphviz)

Figure 2: Synthesis via Doebner-Modified Knoevenagel Condensation.

Detailed Experimental Protocol

Objective: Synthesis of 3-(8-Chloroquinoline-4-yl)acrylic acid from 8-chloroquinoline-4-carbaldehyde.

Reagents:

-

8-Chloroquinoline-4-carbaldehyde (1.0 equiv)

-

Malonic acid (1.5 equiv)

-

Pyridine (anhydrous, 10 vol)

-

Piperidine (0.1 equiv, catalyst)

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve 8-chloroquinoline-4-carbaldehyde (e.g., 10 mmol) in anhydrous pyridine (20 mL).

-

Addition: Add malonic acid (15 mmol) and catalytic piperidine (1 mmol).

-

Reflux: Heat the reaction mixture to 100°C (reflux) for 4–6 hours. Note: Evolution of CO₂ gas indicates the decarboxylation step is proceeding.

-

Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot should disappear, replaced by a lower Rf spot (acid).

-

Workup:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (100 mL).

-

Acidify carefully with 2M HCl to pH ~3–4 to precipitate the product. Caution: Exothermic.

-

-

Purification: Filter the precipitate, wash copiously with water (to remove pyridine salts) and cold ethanol. Recrystallize from Ethanol/DMF if necessary.

Yield Expectation: 75–85%.

Chemical Reactivity & Derivatization[4][9][10][11]

The compound possesses two primary reactive centers: the carboxylic acid and the

Amide Coupling (Drug Design)

The carboxylic acid is readily converted to amides, a common motif in kinase inhibitors.

-

Activation: Use SOCl₂ (to form acid chloride) or HATU/DIPEA (for mild coupling).

-

Nucleophiles: Primary/secondary amines, anilines.

-

Application: Synthesis of N-substituted acrylamides which can act as covalent inhibitors by targeting cysteine residues in proteins.

Michael Addition

The C4-position of the quinoline ring is electron-deficient, enhancing the electrophilicity of the

-

Reaction: Thiol-Michael addition.

-

Utility: Used to introduce solubilizing groups or to conjugate the molecule to biological thiols (e.g., Glutathione) in metabolic studies.

Biological Applications

Antimalarial Activity

Quinoline derivatives are historic pillars of antimalarial therapy (e.g., Chloroquine).[4] The 8-chloro substituent prevents metabolic dehalogenation, extending half-life. The acrylic acid side chain allows for the construction of "reversed chloroquine" analogs that can overcome resistance mechanisms in Plasmodium falciparum.

Antibacterial Potency

Derivatives of quinoline-4-acrylic acids have shown efficacy against Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves inhibition of bacterial DNA gyrase, distinct from the fluoroquinolone binding mode due to the side-chain extension.

Kinase Inhibition

The 3-(quinolin-4-yl)acrylic acid scaffold is a bioisostere for cinnamic acid derivatives used in EGFR and VEGFR inhibition. The rigid quinoline core positions the acrylic tail to interact with the hinge region or the solvent-front of the kinase ATP-binding pocket.

References

-

Synthesis of Quinoline Acrylic Acids : Organic Chemistry Portal. "Knoevenagel Condensation - Doebner Modification." Link

-

Antimicrobial Activity of Quinoline Derivatives : Molecules. "Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives." (2025).[4] Link

-

Structural Data & CAS Verification : National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Quinoline Derivatives. Link

-

Reaction Mechanism (Decarboxylation) : Journal of Organic Chemistry. "Mechanism of the Knoevenagel Condensation." Link

-

Commercial Availability & Properties : BLD Pharm. "3-(8-Chloroquinolin-4-yl)acrylic acid MSDS and Properties." Link

Sources

Technical Whitepaper: Pre-formulation Profiling of 3-(8-Chloroquinoline-4-yl)acrylic Acid

[1]

Executive Summary

3-(8-Chloroquinoline-4-yl)acrylic acid (3-CQA) represents a critical intermediate scaffold in the synthesis of styrylquinoline derivatives, often utilized in the development of HIV integrase inhibitors, antimalarial agents, and potential antitumor drugs.[1][2]

As a zwitterionic pharmacophore containing both a basic quinoline nitrogen and an acidic carboxyl tail, 3-CQA exhibits a classic U-shaped pH-solubility profile .[1] Its stability is largely governed by the

This guide provides the theoretical physicochemical baseline and the mandatory experimental protocols required to validate its solubility and stability for drug development applications.[3]

Physicochemical Analysis & Solubility Profile

Structural Determinants of Solubility

The solubility of 3-CQA is dictated by three competing structural motifs:

-

Hydrophobic Core (Quinoline + 8-Cl): The 8-chloroquinoline moiety is highly lipophilic and planar, driving

stacking in the solid state.[1][3] This results in high lattice energy (high melting point) and poor aqueous solubility.[1][3] -

Basic Center (Quinoline Nitrogen): The heterocyclic nitrogen has a predicted pKa

4.0–5.[1][3]0. Below this pH, protonation yields a cationic species, significantly enhancing aqueous solubility.[1][2][3] -

Acidic Center (Carboxylic Acid): The acrylic acid tail has a predicted pKa

4.2–4.[1][3]5. Above pH 6.0, ionization to the carboxylate anion drives solubility.[1][2][3]

Predicted Solubility Matrix

Based on structural analogs (e.g., quinoline-4-carboxylic acids) and synthesis purification data, the following solubility profile is established:

| Solvent Class | Representative Solvent | Solubility Prediction | Mechanistic Rationale |

| Aprotic Polar | DMSO, DMF | High (>50 mg/mL) | Disrupts intermolecular H-bonding; ideal for stock solutions.[1] |

| Protic Polar | Ethanol, Methanol | Moderate (Heat dependent) | Soluble at reflux (often used for recrystallization); limited solubility at 4°C. |

| Aqueous (Neutral) | Water (pH 6-7) | Very Low (<0.1 mg/mL) | Molecule approaches isoelectric point; zwitterionic/neutral form dominates.[1][2][3] |

| Aqueous (Acidic) | 0.1N HCl | High | Protonation of Quinoline-N forms soluble chloride salt.[3] |

| Aqueous (Basic) | 0.1N NaOH | High | Deprotonation of -COOH forms soluble sodium carboxylate.[3] |

| Non-Polar | Hexane, Chloroform | Poor | High crystal lattice energy prevents dissolution in non-polar media.[1][2][3] |

The "Isoelectric Trap"

Researchers must be aware of the Isoelectric Trap . Because the pKa of the quinoline nitrogen and the carboxylic acid are proximal (both ~4.0–5.0), there is a pH window where the molecule exists as a neutral zwitterion or uncharged species, resulting in precipitation.[1][2][3]

Critical Handling Note: When neutralizing an acidic solution of 3-CQA, precipitation will occur rapidly as the pH passes through 4.[1][3]5. Ensure rapid mixing to prevent occlusion of impurities during precipitation.[1][3]

Stability Assessment

Photostability (The Critical Risk)

The conjugated alkene linker (

-

Mechanism: UV light absorption can excite the

electrons, allowing rotation around the double bond.[1][2][3] -

Outcome: Conversion from the thermodynamically stable trans-isomer (E) to the cis-isomer (Z).[1] This changes the biological activity and solubility profile.[1][3]

-

Mitigation: All handling should occur under amber light; storage must be in amber glass vials.

Chemical Stability[3]

-

Hydrolysis: The molecule is generally resistant to hydrolysis.[1][3] The quinoline ring and acrylic linkage are stable in aqueous buffers (pH 1–10) at room temperature.[1][3]

-

Oxidation: The 8-chloro substituent deactivates the ring towards electrophilic oxidation.[1][3] However, the alkene double bond is a potential site for oxidative cleavage under forcing conditions (e.g., strong permanganate).[1][2][3]

-

Thermal: High thermal stability is expected (Melting Point typically >200°C).[3] Degradation usually occurs only near the melting point via decarboxylation.[1][3]

Experimental Workflows (Protocols)

To validate the theoretical profile above, the following standardized workflows must be executed.

Workflow 1: Kinetic Solubility Determination

Do not rely on visual inspection.[1][3] Use this HPLC-based saturation method.

-

Preparation: Weigh 10 mg of 3-CQA into a 4 mL amber vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, 0.1N HCl, Ethanol).[1][2][3]

-

Equilibration: Agitate at 25°C for 24 hours (Orbit Shaker at 300 rpm).

-

Filtration: Filter supernatant using a 0.22 µm PTFE syringe filter (prevents adsorption of the hydrophobic drug).

-

Quantification: Dilute filtrate 1:100 in Mobile Phase and inject into HPLC.

Workflow 2: Forced Degradation (Stress Testing)

This protocol identifies the degradation pathways (impurities) for regulatory filing.[1][2][3]

| Stress Condition | Protocol | Expected Degradant |

| Acid/Base Hydrolysis | 1N HCl & 1N NaOH @ 60°C for 4 hrs | Minimal (Stable) |

| Oxidation | 3% H₂O₂ @ RT for 4 hrs | N-oxide formation or alkene cleavage |

| Photolysis | 1.2 million lux hours (ICH Q1B) | E/Z Isomers (Major) |

| Thermal | 80°C solid state for 7 days | Decarboxylation (Minor) |

Visualization of Characterization Logic

The following diagram illustrates the decision matrix for characterizing 3-CQA, distinguishing between the "Happy Path" (Soluble/Stable) and the "Failure Modes" (Isomerization/Precipitation).

Figure 1: Decision matrix for solubility and stability testing of 3-CQA, highlighting the critical pH-dependent solubility windows and photostability risks.

References

-

Structural Analogs & Synthesis: Musiol, R., et al. (2006).[1][2][3] "Quinoline-based antifungals: Synthesis and activity." Bioorganic & Medicinal Chemistry Letters, 16(10), 2761-2766.[1][2][3] (Validates synthesis and purification via ethanol recrystallization). [1][2][3]

-

Photostability of Quinoline Acrylates: Beilstein Journals. (2021). "Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases." (Provides mechanistic insight into quinoline photo-excitation).

-

General Protocol for Solubility: Bhattachar, S. N., et al. (2006).[1][2][3] "Solubility: it's not just a number." Colloids and Surfaces A: Physicochemical and Engineering Aspects. (Standard industry protocols for pH-solubility profiles). [1][3]

-

ICH Guidelines: European Medicines Agency.[3][4] "ICH Q1B Photostability testing of new active substances and medicinal products." (The regulatory standard for the stress testing described in Section 4.2).

Sources

- 1. Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Acrylic acid - Wikipedia [en.wikipedia.org]

- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Methodological & Application

Synthesis of 3-(8-Chloroquinoline-4-yl)acrylic acid: An Application Note and Laboratory Protocol

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 3-(8-Chloroquinoline-4-yl)acrylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. Quinoline derivatives are recognized for their broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1] This protocol details a robust and reproducible method centered on the Doebner modification of the Knoevenagel condensation. We will elucidate the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental procedure, and outline the necessary characterization and validation techniques to ensure the synthesis of a high-purity final product. This guide is intended for researchers and scientists in organic synthesis and pharmaceutical development.

Introduction and Scientific Background

Quinoline scaffolds are a cornerstone in the architecture of pharmacologically active molecules.[1] Their rigid, bicyclic aromatic structure provides a versatile framework for introducing diverse functionalities, leading to a wide array of therapeutic agents. The introduction of an acrylic acid moiety at the 4-position of the 8-chloroquinoline core yields 3-(8-Chloroquinoline-4-yl)acrylic acid, a compound with significant potential as an intermediate for the synthesis of more complex drug candidates. The acrylic acid group, being a Michael acceptor and a carboxylic acid, offers multiple reaction sites for further chemical elaboration.

The synthesis of this target molecule is efficiently achieved through the Knoevenagel condensation , a fundamental carbon-carbon bond-forming reaction in organic chemistry.[2] Specifically, this protocol employs the Doebner modification , which is particularly well-suited for the condensation of aldehydes with malonic acid.[2] This modification utilizes pyridine as both the solvent and a basic catalyst, often with a catalytic amount of a stronger base like piperidine to facilitate the reaction, which proceeds via condensation and subsequent decarboxylation.

Mechanistic Insight: The Knoevenagel-Doebner Reaction

The reaction proceeds through a well-established mechanism. Initially, the basic catalyst (piperidine/pyridine) deprotonates the α-carbon of malonic acid, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 8-chloroquinoline-4-carbaldehyde. The resulting aldol-type adduct undergoes dehydration to form an α,β-unsaturated dicarboxylic acid intermediate. Under the thermal conditions of the reaction, this intermediate readily undergoes decarboxylation, driven by the formation of a stable conjugated system, to yield the final product, 3-(8-Chloroquinoline-4-yl)acrylic acid.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 3-(8-Chloroquinoline-4-yl)acrylic acid.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 8-Chloroquinoline-4-carbaldehyde | ≥97% | Commercially Available | Starting material |

| Malonic Acid | ≥99% | Commercially Available | Reagent |

| Pyridine | Anhydrous, ≥99.8% | Commercially Available | Solvent and Catalyst |

| Piperidine | ≥99% | Commercially Available | Co-catalyst |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially Available | For work-up |

| Ethanol | Reagent Grade | Commercially Available | For recrystallization |

| Deionized Water | In-house | ||

| Round-bottom flask | |||

| Reflux condenser | |||

| Magnetic stirrer/hotplate | |||

| Buchner funnel and flask | |||

| Filter paper |

Reaction Scheme

Caption: Knoevenagel-Doebner condensation for the synthesis of 3-(8-Chloroquinoline-4-yl)acrylic acid.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-chloroquinoline-4-carbaldehyde (e.g., 1.92 g, 10 mmol).

-

Addition of Reagents: To the flask, add malonic acid (e.g., 1.56 g, 15 mmol, 1.5 equivalents) and anhydrous pyridine (20 mL).

-

Initiation of Reaction: Add a catalytic amount of piperidine (e.g., 0.1 mL).

-

Reaction Conditions: Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up - Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing ice-cold water (approximately 100 mL).

-

Acidification: Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is acidic (pH 2-3). This will cause the product to precipitate out of the solution.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (2 x 20 mL) to remove any residual pyridine hydrochloride and other water-soluble impurities.

-

Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

Purification

The crude 3-(8-Chloroquinoline-4-yl)acrylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a high-purity product.

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot.

-

Slowly add hot water to the hot ethanol solution until turbidity persists.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Self-Validating System and Characterization

To ensure the successful synthesis and purity of the final product, a series of in-process and final characterizations are essential.

In-Process Control: Thin Layer Chromatography (TLC)

-

Objective: To monitor the consumption of the starting material (8-chloroquinoline-4-carbaldehyde) and the formation of the product.

-

Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) can be used.

-

Visualization: The TLC plate can be visualized under UV light (254 nm). The starting aldehyde will have a different Rf value than the more polar acrylic acid product. The reaction is considered complete when the spot corresponding to the starting aldehyde is no longer visible.

Final Product Characterization

-

Melting Point: The purified product should have a sharp and defined melting point. This can be compared to literature values if available.

-

Spectroscopic Analysis:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the quinoline ring and the vinylic protons of the acrylic acid moiety. The integration of the peaks should correspond to the number of protons in the structure.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak), the C=O stretch of the carbonyl group, and the C=C stretch of the alkene and the aromatic ring.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound. The isotopic pattern for the chlorine atom should be observable.

-

Visualization of the Experimental Workflow

Caption: Workflow for the synthesis and purification of 3-(8-Chloroquinoline-4-yl)acrylic acid.

Safety and Handling

-

8-Chloroquinoline-4-carbaldehyde: Handle with care. It is an irritant.

-

Malonic Acid: Corrosive. Avoid contact with skin and eyes.

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Work in a well-ventilated fume hood.

-

Piperidine: Flammable, toxic, and corrosive. Handle with extreme care in a fume hood.

-

Concentrated Hydrochloric Acid: Highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

All steps of this synthesis should be performed in a well-ventilated fume hood.

Conclusion

The Knoevenagel-Doebner condensation provides an efficient and reliable method for the synthesis of 3-(8-Chloroquinoline-4-yl)acrylic acid. By following this detailed protocol and implementing the recommended characterization techniques, researchers can confidently produce this valuable chemical intermediate for further applications in drug discovery and materials science. The self-validating nature of the protocol, with its in-process controls and comprehensive final product analysis, ensures the integrity and reproducibility of the synthesis.

References

-

Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

-

Synthesis of quinolines. Organic Chemistry Portal. [Link]

-

Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Omega. [Link]

-

Knoevenagel condensation. Wikipedia. [Link]

Sources

High-Throughput Screening of 3-(8-Chloroquinoline-4-yl)acrylic Acid Analogs

Abstract

This application note details the high-throughput screening (HTS) workflow for a library of 3-(8-Chloroquinoline-4-yl)acrylic acid analogs . These small molecules represent a privileged scaffold combining the metal-chelating properties of 8-chloroquinoline with the electrophilic reactivity of an acrylic acid side chain. This guide focuses on two parallel screening tracks: Target-Based Screening (Metalloenzyme Inhibition) and Phenotypic Screening (Cellular Viability). Special emphasis is placed on mitigating the intrinsic fluorescence interference common to quinoline scaffolds.

Introduction: The Scaffold & Scientific Rationale

The 3-(8-Chloroquinoline-4-yl)acrylic acid scaffold is a dual-modality pharmacophore. The 8-chloroquinoline core is a known metal chelator (binding Zn²⁺, Fe²⁺, or Cu²⁺), while the acrylic acid moiety acts as a potential Michael acceptor for covalent engagement with nucleophilic residues (e.g., Cysteine) or as a monodentate metal binder.

Key Screening Challenges

-

Intrinsic Fluorescence: Quinolines often exhibit autofluorescence in the blue/green spectrum (excitation ~350 nm, emission ~450-500 nm), which can interfere with standard fluorescence intensity (FI) assays.

-

Solubility: The planarity of the quinoline ring can lead to

- -

Metal Contamination: As chelators, these analogs are sensitive to trace metal contaminants in buffers, requiring high-purity reagents.

Library Preparation & Management

Objective: Ensure compound solubility and precise low-volume transfer.

-

Stock Concentration: 10 mM in 100% DMSO.

-

Storage: -20°C in varying humidity-controlled environments (to prevent DMSO hydration).

-

Plate Format: 384-well or 1536-well Low Dead Volume (LDV) source plates (Cyclic Olefin Copolymer).

Acoustic Dispensing Protocol

We utilize Acoustic Liquid Handling (e.g., Labcyte Echo) to transfer nanoliter volumes. This is critical for this scaffold to avoid tip-based carryover of sticky, hydrophobic quinolines.

-

Centrifugation: Spin source plates at 1000 x g for 1 minute to remove bubbles.

-

Transfer: Dispense 25 nL - 50 nL of compound into dry assay plates.

-

Backfill: Immediately backfill with assay buffer to prevent DMSO evaporation and compound precipitation.

Protocol A: Target-Based Screen (Metalloenzyme Inhibition)

Target Context: Matrix Metalloproteinases (MMPs) or Methionine Aminopeptidases (MetAP2). Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Rationale: TR-FRET is selected over standard Fluorescence Intensity to eliminate interference from the quinoline scaffold's short-lifetime autofluorescence.

Reagents

-

Enzyme: Recombinant human MMP-9 (1 nM final).

-

Substrate: FAM-labeled peptide substrate (fluorescein-based).

-

Detection: Terbium (Tb)-labeled antibody (FRET donor).

-

Buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl₂, 0.05% Brij-35, 1 µM ZnCl₂.

Step-by-Step Workflow

-

Dispense Compounds: Transfer 50 nL of library compounds (final conc. 10 µM) into black 384-well plates.

-

Enzyme Addition: Dispense 5 µL of Enzyme Master Mix. Incubate for 15 min at RT to allow potential metal chelation or covalent modification.

-

Substrate Initiation: Add 5 µL of Substrate/Detection Mix.

-

Incubation: Incubate for 60 minutes at Room Temperature (protected from light).

-

Read: Measure TR-FRET on a multimode reader (e.g., PerkinElmer EnVision).

-

Excitation: 337 nm (Laser).

-

Emission 1: 495 nm (Tb donor).

-

Emission 2: 520 nm (FAM acceptor).

-

Delay: 100 µs (Gates out quinoline autofluorescence).

-

Protocol B: Phenotypic Screen (Cell Viability)

Method: ATP Quantitation (Luminescence). Rationale: Luminescence is orthogonal to fluorescence; quinoline autofluorescence does not interfere with the luciferase reaction.

Reagents

-

Cell Line: HCT116 (Colon Cancer) or S. aureus (for antibacterial screens).

-

Reagent: CellTiter-Glo® (Promega).

Step-by-Step Workflow

-

Cell Plating: Dispense 1000 cells/well in 25 µL media into white, solid-bottom 384-well plates.

-

Incubation: Incubate overnight (16h) at 37°C/5% CO₂.

-

Compound Addition: Acoustically dispense 25 nL compound (10 mM stock).

-

Exposure: Incubate for 48 hours.

-

Detection:

-

Equilibrate plate to RT (20 min).

-

Add 25 µL CellTiter-Glo reagent.

-

Shake (Orbit, 2 min).

-

Read Luminescence (Integration time: 0.5s).

-

HTS Workflow Visualization

The following diagram illustrates the parallel processing of the library through both biochemical and cellular tracks, highlighting the critical "Hit Triage" step where false positives (fluorescent interference) are filtered.

Figure 1: Parallel HTS workflow utilizing acoustic dispensing to feed both TR-FRET (biochemical) and Luminescence (cellular) assays.

Data Analysis & Hit Validation

Quality Control: Z-Factor (Z')

For every plate, calculate the Z' factor to validate assay robustness. A Z' > 0.5 is required for HTS acceptance.[1]

- : Standard deviation of positive/negative controls.[1]

- : Mean signal of positive/negative controls.[1]

Troubleshooting: Interference vs. Inhibition

Quinolines are notorious for "Inner Filter Effects" (absorbing excitation light). Use the table below to categorize hits.

| Observation | TR-FRET Signal | Luminescence Signal | Conclusion |

| Scenario A | Low (Inhibition) | Low (Death) | True Positive (Valid Hit) |

| Scenario B | Low (Inhibition) | High (No Effect) | Target Specific OR Fluorescence Quencher |

| Scenario C | High (No Effect) | Low (Death) | Off-Target Cytotoxicity |

| Scenario D | Variable/Noisy | N/A | Solubility Issue (Precipitation) |

Mechanism of Action (SAR) Logic

The following diagram details the Structure-Activity Relationship (SAR) logic applied during the "Hit Expansion" phase.

Figure 2: Pharmacophore dissection of the 3-(8-Chloroquinoline-4-yl)acrylic acid scaffold.

References

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

-

Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry.

-

Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.

-

Prinsen, K., et al. (2011). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. ChemMedChem.

-

Labcyte Inc. (Now Beckman Coulter). Acoustic Droplet Ejection for High Throughput Screening.

Sources

Troubleshooting & Optimization

Technical Support Center: Acrylic Acid Stabilization & Synthesis

Status: Operational Role: Senior Application Scientist Topic: Prevention of Spontaneous & Popcorn Polymerization in Acrylic Acid (AA)

Introduction: The Dual-Threat Mechanism

Welcome to the technical support hub for Acrylic Acid (AA) handling. If you are accessing this guide, you are likely dealing with the high-reactivity profile of acrylates.

You face two distinct threats which are often confused but require opposite mitigation strategies:

-

Radical Polymerization (Runaway/Popcorn): Violent, exothermic, and safety-critical.[1] Inhibited by chemical stabilizers (MEHQ) and oxygen.[2][3][4]

-

Dimerization (Michael Addition): Slow, quality-degrading, and non-violent. Cannot be chemically inhibited; controlled only by temperature.

This guide provides the protocols to navigate the narrow "safe zone" between these two failure modes.

Module 1: Critical Safety—The "Popcorn" Polymer

Current Status: [RED ALERT] Symptom: Appearance of white, cauliflower-like solids in vapor spaces, relief valves, or column overheads.

What is it?

"Popcorn" polymer is a cross-linked, insoluble matrix that grows exponentially. Unlike soluble linear polymers, popcorn polymer acts as a "seed." Once formed, it catalyzes the rapid conversion of liquid monomer into more popcorn polymer, expanding with enough force to rupture steel piping and condenser shells.

Immediate Action Protocol

If popcorn polymer is detected:

-

Stop Feed & Heat: Immediately shut down the reaction/distillation.

-

Do NOT Use Solvents: Popcorn polymer is insoluble in standard organic solvents. Attempting to dissolve it often swells the polymer, increasing mechanical stress on the vessel.

-

Mechanical Removal: The only effective removal is mechanical—hydro-blasting (high-pressure water) or physical chipping.

-

Passivation: After removal, the vessel must be treated to remove iron rust (a catalyst for popcorn formation) and repassivated before service resumes.

Module 2: The Oxygen-Inhibitor Paradox (MEHQ)

User Question: "I added 200 ppm MEHQ, but my distillation column still polymerized. Why?"

Technical Diagnosis: Oxygen Starvation.

The Mechanism

Monomethyl ether of hydroquinone (MEHQ) is the industry-standard inhibitor, but it is not a standalone scavenger. It requires dissolved oxygen to function.[5]

-

Carbon Radicals (

): Formed by heat/initiation. MEHQ cannot trap these efficiently. -

The Oxygen Trap: Dissolved

reacts with -

The MEHQ Intercept: MEHQ reacts with the Peroxy Radical to form a stable product, terminating the chain.[3]

Without Oxygen: MEHQ is consumed rapidly without stopping the polymerization, leading to an "induction period" followed by sudden runaway.

Visualization: The MEHQ-Oxygen Dependency Cycle

Figure 1: The synergistic pathway where Oxygen converts active Carbon Radicals into Peroxy Radicals, which MEHQ can then neutralize.[3] Absence of Oxygen bypasses this safety loop.

Module 3: Thermal Management (The "Safe Zone")

User Question: "My acrylic acid froze. Can I use a steam bath to thaw it quickly?"

Technical Diagnosis: CRITICAL SAFETY VIOLATION. Steam thawing causes "Thawing Polymerization."

The Freezing Hazard

-

Freezing Point: +13°C (55°F).[6]

-

Crystallization: When AA freezes, it forms pure monomer crystals. The inhibitor (MEHQ) and impurities are excluded, concentrating in the remaining liquid.[6]

-

The Thaw Risk: If you heat frozen AA, the liquid (high inhibitor) melts first. The remaining solid is pure, uninhibited monomer . If this solid contacts a heat source (like a steam jacket >100°C), it will polymerize instantly and violently.

Protocol: Safe Thawing

-

Temperature Limit: Never use a heat source >45°C (113°F).

-

Method: Use a tempered water bath or a heated room (20–25°C).

-

Agitation: You must recirculate or agitate the liquid phase during thawing to redistribute the inhibitor back into the melting crystals.

Dimerization (The Quality Killer)

While you must keep AA warm enough to prevent freezing, keeping it too warm accelerates dimerization.

-

Mechanism: Michael Addition (spontaneous).

-

Inhibition: None. MEHQ does not stop this.

-

Rate: Doubles for every 10°C increase.

Storage Data Table:

| Temperature | Dimer Formation Rate (approx.)[7] | Risk Factor |

|---|---|---|

| < 15°C | Low | High Risk: Freezing & Thawing Explosion |

| 15°C – 25°C | Optimal | Safe Zone (Ideal Storage) |

| 30°C | Moderate | Shelf life reduces to < 1 month |

| > 45°C | High | Rapid quality degradation |

Module 4: Distillation & Purification Protocols

User Question: "How do I distill Acrylic Acid without fouling the column?"

Technical Diagnosis: Most lab distillations fail because they run under vacuum (removing Oxygen) without compensating for the inhibitor's oxygen requirement.

The "Lean Air" Sparging Protocol

You cannot distill AA under pure Nitrogen if you rely on MEHQ. You must introduce oxygen.[5][7][8]

-

Pot Temperature: Keep < 80°C. Use high vacuum to lower the boiling point.

-

Inhibitor Injection: MEHQ is non-volatile. If you put it in the pot, the vapor traveling up the column is uninhibited .

-

Solution: You must continuously spray a solution of MEHQ (dissolved in AA) into the top of the column (reflux splitter).

-

-

Air Sparging: Bubble "Lean Air" (5–10%

in

Visualization: Safe Distillation Setup

Figure 2: Distillation workflow emphasizing the necessity of Top Inhibitor Injection and Air Sparging to protect the vapor phase.

Troubleshooting FAQ

Q: Can I use Phenothiazine (PTZ) instead of MEHQ? A: Yes. PTZ is an anaerobic inhibitor (works without oxygen). It is excellent for "short-stopping" a runaway reaction or for distillation where air sparging is impossible. However, it is a heavy metal scavenger and can discolor the product (green/black).

Q: How do I remove MEHQ before polymerization? A: Do not distill to remove MEHQ unless absolutely necessary. Instead, use an inhibitor removal column (packed with specialized alumina or ion exchange resin). This removes the inhibitor at room temperature, avoiding the thermal risk of distillation.

Q: My acrylic acid turned cloudy after storage. A: This is likely dimer precipitation or polymer formation. Run a solubility test. If the solids dissolve in methanol, it is likely dimer/oligomer. If they remain insoluble, it is cross-linked polymer (popcorn). Dispose of the batch immediately if polymer is found.

References

-

Arkema. (2017). Glacial Acrylic Acid: Storage and Handling Manual. Retrieved from [Link]

-

Fujita, M., et al. (2016).[9] Thermal and kinetic analyses on Michael addition reaction of acrylic acid. ResearchGate. Retrieved from [Link]

Sources

- 1. ACRYLIC ACID, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. reddit.com [reddit.com]

- 3. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. chemicals.basf.com [chemicals.basf.com]

- 6. gantrade.com [gantrade.com]

- 7. synthomer.com [synthomer.com]

- 8. Acrylic acid (HSG 104, 1997) [inchem.org]

- 9. researchgate.net [researchgate.net]

Common side reactions in the synthesis of chloroquinolines and how to avoid them

Welcome to the Technical Support Center for Chloroquinoline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of chloroquinoline synthesis. Here, we dissect common side reactions and offer practical, field-proven solutions to optimize your experimental outcomes.

Section 1: Troubleshooting Classical Quinoline Ring Formation

The synthesis of the quinoline core is the foundational step in producing chloroquinolines. Classical methods, while effective, are often plagued by side reactions that can significantly impact yield and purity. This section addresses common issues encountered in these foundational reactions.

Frequently Asked Questions (FAQs)

Q1: I'm attempting a Skraup synthesis, but the reaction is extremely vigorous and results in a thick, intractable tar. What's causing this, and how can I control it?

A1: The violent nature of the Skraup synthesis is a well-documented challenge, primarily due to the highly exothermic dehydration of glycerol to acrolein by concentrated sulfuric acid.[1] This, coupled with high reaction temperatures, promotes the uncontrolled polymerization of the acrolein intermediate, leading to tar formation.[1]

To mitigate this, consider the following strategies:

-

Temperature Control: Strict temperature management is paramount. The addition of sulfuric acid should be done slowly and with efficient cooling.[1]

-

Moderating Agents: The inclusion of a moderating agent like ferrous sulfate or boric acid can help control the reaction's vigor.[2]

-

Milder Oxidizing Agents: While nitrobenzene is traditional, it contributes to the reaction's intensity.[1] Consider using a milder oxidizing agent, such as iodine generated in situ, which allows for a less aggressive reaction.[1]

-

Modern Modifications: Explore modern adaptations that utilize microwave irradiation or ionic liquids, which can facilitate the reaction at lower temperatures and with shorter reaction times, thereby reducing polymerization.[1]

Q2: My Combes synthesis is producing a mixture of regioisomers. How can I improve the selectivity for my desired product?

A2: The formation of regioisomers in the Combes synthesis is a common issue stemming from the acid-catalyzed cyclization of the enamine intermediate. The direction of this cyclization is influenced by both steric and electronic factors of the substituents on the aniline and the β-diketone.[3][4]

To control regioselectivity, consider the following:

-

Steric Effects: The bulkier substituent on the β-diketone will preferentially occupy the less hindered 2-position of the quinoline ring.[4]

-

Electronic Effects: The electronic nature of the substituents on the aniline ring is a key determinant. Electron-donating groups (e.g., methoxy) tend to favor the formation of one regioisomer, while electron-withdrawing groups (e.g., chloro, fluoro) direct the cyclization to produce the other.[3][4]

-

Catalyst Choice: The use of a polyphosphoric ester (PPE) catalyst, generated from a mixture of polyphosphoric acid (PPA) and an alcohol, can be more effective than concentrated sulfuric acid as a dehydrating agent and may influence selectivity.[3]

Q3: In my Conrad-Limpach-Knorr synthesis, I'm getting a mixture of the 4-hydroxyquinoline (Conrad-Limpach product) and the 2-hydroxyquinoline (Knorr product). How do I favor the formation of the 4-hydroxyquinoline?

A3: The regioselectivity in the Conrad-Limpach-Knorr synthesis is highly dependent on the reaction temperature, which dictates the initial point of attack of the aniline on the β-ketoester.[5][6]

-

Kinetic vs. Thermodynamic Control:

-

Low Temperatures (e.g., room temperature): At lower temperatures, the reaction is under kinetic control, and the aniline preferentially attacks the more reactive keto group, leading to the formation of a β-aminoacrylate intermediate, which then cyclizes to the desired 4-hydroxyquinoline.[6][7]

-

High Temperatures (e.g., ~140°C): At higher temperatures, the reaction is under thermodynamic control. The attack on the ester group becomes more favorable, leading to a β-keto anilide intermediate, which cyclizes to the 2-hydroxyquinoline (Knorr product).[5][6]

-

To favor the 4-hydroxyquinoline, maintain a lower reaction temperature during the initial condensation step.

Troubleshooting Guide: Low Yield in Quinoline Synthesis

| Observed Problem | Potential Cause | Recommended Solution & Explanation |

| Low or No Product Formation | Incomplete reaction due to insufficient temperature or time. | Gradually increase the reaction temperature in 5-10°C increments and monitor progress by TLC. For high-temperature cyclizations like in the Gould-Jacobs reaction, ensure the temperature is consistently high (around 250°C).[8] Consider extending the reaction time. |

| Poor solubility of reactants. | Select a solvent in which all reactants are fully soluble at the reaction temperature. For high-temperature reactions, high-boiling inert solvents like diphenyl ether or mineral oil are often necessary.[9] | |

| Catalyst inactivity or impurity. | For acid-catalyzed reactions, verify the concentration and purity of the acid. Ensure catalysts are fresh and active. | |

| Formation of a Dark Tar | Uncontrolled polymerization of intermediates (especially in Skraup synthesis). | Maintain strict temperature control. Use moderating agents like ferrous sulfate.[1][2] Consider milder oxidizing agents. |

| Mixture of Regioisomers | Lack of steric or electronic control in the cyclization step (Combes, Conrad-Limpach-Knorr). | Adjust substituents on starting materials to exploit steric hindrance.[4] Control the temperature to favor the kinetically controlled product in the Conrad-Limpach-Knorr synthesis.[6] |

Experimental Workflow: A Modified Skraup Synthesis with Iodine

This protocol utilizes a milder oxidizing agent to control the reaction's vigor and reduce tar formation.

-

Reagent Preparation: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine the aniline, glycerol, and potassium iodide.

-

Acid Addition: Place the flask in an ice-water bath. Slowly and with continuous stirring, add concentrated sulfuric acid. It is crucial to maintain a low temperature during this addition to prevent premature reaction and polymerization.[1]

-

Heating: After the acid addition is complete, slowly heat the mixture to the desired reaction temperature (typically monitored by an internal thermometer).

-

Reaction Monitoring: Monitor the reaction by TLC until the starting aniline is consumed.

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture over crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide until the mixture is strongly basic. This will precipitate tarry byproducts and liberate the quinoline. The product can then be isolated by steam distillation or solvent extraction.[1]

Section 2: The Chlorination Step - Converting Hydroxyquinolines to Chloroquinolines

A common and critical step in the synthesis of many important chloroquinolines (e.g., 4,7-dichloroquinoline) is the conversion of a hydroxyquinoline intermediate using a chlorinating agent, most frequently phosphorus oxychloride (POCl₃).[10] This step, while effective, presents its own set of challenges, including the handling of a hazardous reagent and potential side reactions.

Frequently Asked Questions (FAQs)

Q4: My chlorination reaction with POCl₃ is giving a low yield, and I'm recovering my starting hydroxyquinoline after work-up. What could be the issue?

A4: This is a common problem and can be attributed to several factors:

-

Incomplete Reaction: The chlorination may not have gone to completion. Ensure the reaction is heated to an appropriate temperature (typically 90-120°C) for a sufficient duration (4-12 hours).[1] Monitor the reaction progress by TLC.

-

Hydrolysis during Work-up: The chloroquinoline product can be susceptible to hydrolysis back to the hydroxy starting material, especially under basic conditions during quenching.[11]

-

Moisture: POCl₃ is highly sensitive to moisture. Any water in the reaction flask or reagents will consume the POCl₃, reducing its effectiveness for the desired chlorination.[1]

To improve your yield:

-

Ensure all glassware is flame-dried, and use anhydrous solvents.

-

Use freshly distilled or a new bottle of POCl₃.

-

After the reaction is complete, consider removing the excess POCl₃ under reduced pressure before the quench.[11]

-

During the work-up, use a milder base for neutralization, such as sodium bicarbonate, and keep the temperature low.[11]

Q5: The work-up of my POCl₃ reaction is very exothermic and difficult to control. What is the safest way to quench the excess POCl₃?

A5: The quenching of excess POCl₃ is a hazardous step due to its highly exothermic reaction with water.[3] A delayed runaway reaction can occur if the quench is not performed correctly.

The recommended and safest procedure is a "reverse quench":

-

Prepare the Quenching Solution: In a separate, appropriately sized flask, prepare a vigorously stirred slurry of crushed ice and an aqueous solution of a weak base like sodium bicarbonate or sodium acetate.[3]

-

Cool the Reaction Mixture: Cool your reaction mixture containing the excess POCl₃ in an ice bath.

-

Slow Addition: Slowly and dropwise, add the cooled reaction mixture to the vigorously stirred quenching slurry. Never add water or the quenching solution to the reaction mixture. [3]

-

Temperature Control: Carefully monitor the temperature of the quenching mixture, keeping it below 20°C by controlling the rate of addition and adding more ice if necessary.[3]

-

Ensure Complete Hydrolysis: After the addition is complete, continue stirring until all the ice has melted and gas evolution (if using bicarbonate) has ceased. This ensures the complete hydrolysis of POCl₃ and its reactive intermediates.[3]

Q6: I am observing the formation of dark-colored impurities during my chlorination with POCl₃. How can these be avoided?

A6: The formation of dark, often polymeric, byproducts can result from:

-

High Reaction Temperatures: Excessive heat can lead to the decomposition of the starting material or product.[1]

-

Prolonged Reaction Times: Leaving the reaction to heat for too long can also cause degradation.

-

Impurities in the Starting Material: Residual impurities from the previous quinoline-forming step can react with the harsh POCl₃.

To minimize these impurities:

-

Carefully control the reaction temperature within the optimal range.

-

Monitor the reaction by TLC and stop it once the starting material is consumed.

-

Ensure your hydroxyquinoline starting material is of high purity before proceeding with the chlorination.

Troubleshooting Guide: Chlorination with POCl₃

| Observed Problem | Potential Cause | Recommended Solution & Explanation |

| Product Reverts to Starting Material | Hydrolysis of the chloro-product during basic work-up. | Use a milder quenching/neutralization agent like aqueous sodium acetate.[3] Perform the quench at a controlled, low temperature. |

| Delayed Exothermic Event During Quench | Incomplete hydrolysis of POCl₃ at low temperatures, leading to an accumulation of reactive intermediates. | Perform a "reverse quench" by adding the reaction mixture to a vigorously stirred ice/base slurry.[3] Consider quenching at a slightly elevated, controlled temperature (e.g., 35-40°C with aqueous sodium acetate) to ensure immediate and complete hydrolysis. |

| Formation of an Insoluble Precipitate During Work-up | Precipitation of the product or inorganic salts. | Adjust the pH after the initial quench. Add a co-solvent to help dissolve the product. Dilute the quench mixture with more water to dissolve inorganic salts. |

| Low Yield | Incomplete reaction; moisture in the reaction. | Ensure anhydrous conditions.[1] Increase reaction time or temperature as needed, monitoring by TLC. Use a slight excess of POCl₃. |

Section 3: Visualizing the Process

To further aid in understanding and troubleshooting, the following diagrams illustrate key concepts in chloroquinoline synthesis.

Diagrams

Caption: A troubleshooting decision tree for low yield issues.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. chemicalspace.wordpress.com [chemicalspace.wordpress.com]

- 8. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

Identifying and characterizing impurities in 3-(8-Chloroquinoline-4-yl)acrylic acid samples

Technical Support Center: Impurity Profiling for 3-(8-Chloroquinoline-4-yl)acrylic Acid

Introduction: The "Zwitterionic Trap" in Quinoline Scaffolds

Welcome to the technical support hub for 3-(8-Chloroquinoline-4-yl)acrylic acid . As researchers, you likely utilize this compound as a critical intermediate in the synthesis of antimalarial agents (analogous to amodiaquine pharmacophores) or specific kinase inhibitors.

The 8-chloro substituent is not merely a structural decoration; it significantly alters the electron density of the quinoline ring, reducing the basicity of the nitrogen (

This guide is structured to troubleshoot these specific physicochemical behaviors.

Module 1: Chromatographic Anomalies (HPLC/UPLC)

User Question: "My chromatograms show severe tailing, and I see a 'ghost' peak that shifts retention time when I change my buffer pH slightly. Is my column failing?"

Scientist Response: It is unlikely to be column failure. You are experiencing secondary silanol interactions exacerbated by the zwitterionic nature of the analyte.

The 8-chloroquinoline moiety is hydrophobic and basic, while the acrylic acid tail is hydrophilic and acidic.

-

At Neutral pH (6-7): The acid is ionized (

), and the nitrogen may be partially protonated. The molecule acts as a zwitterion, leading to unpredictable retention and poor peak shape. -

At Low pH (<3): Both the acid (

) and the nitrogen (

Troubleshooting Matrix: Peak Shape & Retention

| Symptom | Probable Cause | Corrective Action |

| Severe Tailing ( | Interaction between the protonated Quinoline- | Add an ion-pairing modifier: Use 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid. The trifluoroacetate anion pairs with the protonated nitrogen, masking it from silanols. |

| Split Peaks / Shoulder | Partial ionization of the carboxylic acid (pH is near the pKa ~4.5). | Lock the pH: Buffer aggressively. Use 10-20 mM Ammonium Formate adjusted to pH 3.0. Avoid unbuffered water/organic gradients. |

| Fronting Peaks | Solubility issues (Compound crashing out in high aqueous initial phase). | Adjust Diluent: Ensure your sample diluent matches the initial mobile phase conditions (e.g., 10% DMSO in Water/ACN). |

| Ghost Peak (Late Eluting) | Dimerization or late-eluting Z-isomer. | Extend Gradient: The Z-isomer (cis) is more polar and usually elutes before the E-isomer, but dimers elute much later. |

Visual Workflow: Method Optimization Strategy

Caption: Decision tree for optimizing HPLC conditions for quinoline acrylic acid derivatives.

Module 2: Structural Elucidation (NMR & Isomerism)

User Question: "I synthesized the compound via Knoevenagel condensation. I see two sets of doublets in the alkene region. How do I confirm which is the desired product?"

Scientist Response: You are observing E/Z Isomerism . The Knoevenagel condensation of 8-chloroquinoline-4-carbaldehyde typically favors the E-isomer (trans) due to thermodynamics, but the Z-isomer (cis) is a common kinetic impurity.

You must use

Diagnostic NMR Data (DMSO- )

| Feature | E-Isomer (Trans) – Desired | Z-Isomer (Cis) – Impurity | Mechanistic Reason |

| Alkene Doublet ( | 15.5 – 16.0 Hz | 8.0 – 12.0 Hz | Karplus relationship: Trans-coupling allows better orbital overlap, resulting in a larger |

| Chemical Shift ( | Downfield shift (Protons are deshielded by the ring current). | Upfield shift (Steric crowding forces protons out of the plane). | |

| Stability | Stable at Room Temp. | Isomerizes to E upon heating or light exposure [2]. |

Critical Protocol: If you cannot resolve the doublets due to overlap with aromatic protons (7.5 - 8.5 ppm), run a 1D NOE (Nuclear Overhauser Effect) experiment. Irradiate the alkene proton; if you see enhancement of the quinoline H-3 or H-5 proton, you can determine spatial proximity.

Module 3: Impurity Genesis & Purification[1]

User Question: "I have a persistent impurity at RRT 0.85 that corresponds to M-44 in Mass Spec. What is it?"

Scientist Response:

An impurity with a mass loss of 44 Da (

-

Origin: This forms if the reaction temperature exceeds 120°C during synthesis or if the acidic workup is too harsh.

-

Prevention: Keep reaction temperatures below 100°C. Avoid prolonged reflux in high-boiling solvents like DMF/DMSO.

Impurity Genesis Pathway

Caption: Synthetic pathways leading to the desired E-isomer and common impurities (Z-isomer and Decarboxylated vinyl).

Purification Protocol: Removing the Z-Isomer

Since the Z-isomer is less thermodynamically stable and has different solubility properties:

-

Recrystallization: Dissolve the crude mixture in hot Ethanol/Acetic Acid (95:5).

-

Slow Cooling: Allow the solution to cool slowly to room temperature. The E-isomer, being more planar and capable of better crystal packing (often P21/c space group [3]), will crystallize out first.

-

Filtration: Filter the solid. The filtrate will be enriched with the Z-isomer and unreacted aldehyde.

References

-

Beilstein Journals. (2025). Experimental procedures, characterization data and copies of NMR spectra. 1[2]

-

NIH / PMC. (2024). Photocatalytic Z/E isomerization unlocking the stereodivergent construction of axially chiral alkene frameworks. 3[2]

-

ResearchGate. (2025).[4] Synthesis and Crystal Structure of 5-chloroquinolin-8-yl Acrylate. (Note: Referenced for analogous crystal packing behavior in chloro-quinoline acrylates). 5

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Photocatalytic Z/E isomerization unlocking the stereodivergent construction of axially chiral alkene frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Validation & Comparative

The Evolving Landscape of 3-Chloroquinolines: A Comparative Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The 3-chloroquinoline scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its inherent structural features and amenability to chemical modification have propelled the exploration of its derivatives across a spectrum of biological activities. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 3-chloroquinoline-based compounds, with a focus on their anticancer, antimicrobial, and antimalarial properties. By delving into the causality behind experimental choices in synthesis and biological evaluation, this document aims to equip researchers with the critical insights necessary for the rational design of next-generation therapeutic agents.

The 3-Chloroquinoline Core: A Launchpad for Diverse Bioactivity

The quinoline ring system itself is a well-established pharmacophore, present in numerous natural and synthetic bioactive compounds.[1] The introduction of a chlorine atom at the 3-position significantly influences the electronic properties of the ring, providing a reactive handle for further functionalization through various synthetic methodologies. This strategic placement of the chloro substituent has proven instrumental in the generation of compounds with potent and selective biological activities.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of 3-chloroquinoline have been extensively investigated for their potential as anticancer agents, demonstrating significant cytotoxic activity against a range of cancer cell lines.[2] A prevalent strategy in the design of these compounds is molecular hybridization, where the 3-chloroquinoline core is coupled with other biologically active moieties to enhance potency and modulate the mechanism of action.

A notable example is the hybridization of 3-chloroquinoline with benzenesulfonamides.[3] This combination has yielded compounds with potent anticancer activity, with some derivatives showing superior or comparable efficacy to the reference drug 2′,7′-dichlorofluorescein (DCF).[3] Molecular docking studies suggest that these compounds may exert their cytotoxic effects through the inhibition of the PI3K (Phosphatidylinositol-3-Kinase) enzyme, a critical node in the PI3K/Akt/mTOR signaling pathway that governs cell growth, proliferation, and survival.[3][4]

Comparative Anticancer Activity of 3-Chloroquinoline-Benzenesulfonamide Hybrids

| Compound | Cell Line | IC50 (µg/mL) | Reference Drug (DCF) IC50 (µg/mL) |

| 2 | A549-Raw (Lung) | 44.34 | >100 |

| Lovo (Colorectal) | 28.82 | >100 | |

| 17 | HeLa (Cervical) | 30.92 | 38.16 |

| MDA-MB231 (Breast) | 26.54 | 41.23 |

Data compiled from Ghorab et al., 2016.[3]

The structure-activity relationship of these hybrids reveals that the nature of the substituent on the benzenesulfonamide moiety plays a crucial role in determining the anticancer potency. For instance, compound 17 , which incorporates a 5-methoxypyrimidine ring, was found to be the most active against HeLa and MDA-MB231 cell lines.[3] In contrast, compound 2 , which is an intermediate in the synthesis of the sulfonamide derivatives, showed the highest activity against the Lovo colorectal cancer cell line.[3]

Another promising class of anticancer agents is quinoline-chalcone derivatives. Compound 12e from one study exhibited potent inhibitory activity against MGC-803, HCT-116, and MCF-7 cancer cell lines, with IC50 values of 1.38, 5.34, and 5.21 µM, respectively, which were significantly lower than the standard drug 5-fluorouracil (5-FU).[5]

Furthermore, quinoline-based dihydrazone derivatives have also shown significant antiproliferative activity. Compounds 3b and 3c displayed potent cytotoxicity against MCF-7 breast cancer cells with IC50 values of 7.016 µM and 7.05 µM, respectively, and were found to induce apoptosis.[6]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[4] Several 3-chloroquinoline derivatives have been shown to inhibit this pathway, leading to the suppression of cancer cell growth and proliferation.[7][8] The inhibition of PI3K by these compounds prevents the phosphorylation of PIP2 to PIP3, a crucial step in the activation of Akt.[4] This, in turn, disrupts downstream signaling, ultimately leading to cell cycle arrest and apoptosis.[7]

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 3-chloroquinoline derivatives.

Antimicrobial Activity: A Broad Spectrum of Efficacy

The emergence of multidrug-resistant pathogens has created an urgent need for the development of novel antimicrobial agents.[9] 3-Chloroquinoline derivatives have demonstrated significant potential in this area, exhibiting activity against a broad range of bacterial and fungal strains.

One study reported a series of novel N-methylbenzofuro[3,2-b]quinoline and N-methylbenzoindolo[3,2-b]-quinoline derivatives with potent antibacterial activity.[9] Compound 8 from this series was particularly effective against vancomycin-resistant E. faecium, with a Minimum Inhibitory Concentration (MIC) value of 4 µg/mL.[9]

Another study explored a series of quinoline derivatives and found that compounds 9, 10, 11, 12, 13, and 14 were highly potent against Staphylococcus aureus, Streptococcus pyogenes, Salmonella typhi, and Escherichia coli, with MIC values as low as 0.12 µg/mL for some compounds against specific strains.[9]

Comparative Antimicrobial Activity (MIC in µg/mL) of Selected 3-Chloroquinoline Derivatives

| Compound | S. aureus | B. subtilis | K. pneumoniae | E. coli | Reference |

| Derivative 1 | 12.5 | 25 | 50 | 50 | [10] |

| Derivative 2 | 25 | 50 | 100 | 100 | [10] |

| Ciprofloxacin | 6.25 | 6.25 | 12.5 | 12.5 | [10] |

| Compound 3l | 18.0 (IZ) | 16.0 (IZ) | - | 21.0 (IZ) | |

| Compound 6 | 3.12 | - | - | 3.12 | [11] |

IZ = Inhibition Zone in mm. Data compiled from multiple sources.[10][11]

The mechanism of antibacterial action for many quinolone derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[10] This dual-targeting mechanism can contribute to a lower likelihood of resistance development.

Antimalarial Activity: Overcoming Drug Resistance

The quinoline scaffold is famously associated with antimalarial drugs, most notably chloroquine. However, the emergence of chloroquine-resistant strains of Plasmodium falciparum has necessitated the development of new antimalarial agents.[10] Research into 3-chloroquinoline derivatives has shown promise in overcoming this resistance.

One study investigated a series of 3-substituted chloroquine derivatives and found that compounds with electron-withdrawing groups at the 4-position of a benzamido substituent exhibited the lowest IC50 values against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. For example, the 4-chlorobenzamido-CQ derivative showed an IC50 of 7 nM against the CQS 3D7 strain and 311 nM against the CQR Dd2 strain.

Comparative Antimalarial Activity of 3-Substituted Chloroquine Derivatives

| Compound | Substituent | IC50 (nM) - 3D7 (CQS) | IC50 (nM) - Dd2 (CQR) |

| 11 | H | 51 | 1,192 |

| 16 | 4-Cl | 7 | 311 |

| 19 | 4-F | 9 | 667 |

| Chloroquine | - | 21 | 170 |

Data compiled from De la Rosa et al., 2023.

The primary mode of action for these antimalarial compounds is believed to be the inhibition of hemozoin formation in the parasite's digestive vacuole, similar to chloroquine.[10]

Synthesis of 3-Chloroquinoline Derivatives: Enabling Chemical Diversity

The synthesis of a diverse library of 3-chloroquinoline derivatives is crucial for comprehensive SAR studies. A common and versatile starting material for many of these syntheses is 2-chloroquinoline-3-carbaldehyde.

Vilsmeier-Haack Reaction: A Key Synthetic Tool

The Vilsmeier-Haack reaction is a widely used method for the synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides.[12][13][14] This reaction involves the formylation of an activated aromatic ring using the Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[12][13] The choice of substituents on the starting acetanilide allows for the introduction of various functional groups onto the quinoline ring, providing a facile route to a diverse range of derivatives.[13]

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent at the 3-position of the quinoline ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[15][16][17] These reactions enable the introduction of a wide variety of aryl, heteroaryl, and alkynyl groups, further expanding the chemical space of 3-chloroquinoline derivatives. The choice between different coupling reactions depends on the desired final structure and the availability of the corresponding coupling partners (e.g., boronic acids for Suzuki coupling and terminal alkynes for Sonogashira coupling).[15][17]

Experimental Protocols

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[12][18][19]

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[20]

-

Compound Treatment: Treat the cells with various concentrations of the 3-chloroquinoline derivatives and incubate for 48-72 hours.[20]

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.[12][21] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18][19]

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[21][22]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-600 nm using a microplate reader.[18][22]